molecular formula C15H15BrN2O B2879454 2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide CAS No. 1428052-72-5

2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B2879454
CAS No.: 1428052-72-5
M. Wt: 319.202
InChI Key: DEOAVBRZVMAGEF-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring. Additionally, it has a phenylethyl substituent attached to the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of 6-methylpyridine to obtain 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions to introduce the carboxamide and phenylethyl groups. The reaction conditions typically involve the use of bromotrimethylsilane and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the carboxamide and phenylethyl groups using optimized reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to its combination of bromine, methyl, carboxamide, and phenylethyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-11-7-8-13(14(16)18-11)15(19)17-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOAVBRZVMAGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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